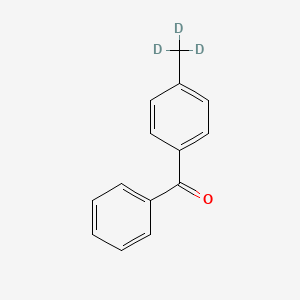
4-Methylbenzophenone-d3
Cat. No. B587645
Key on ui cas rn:
109339-64-2
M. Wt: 199.267
InChI Key: WXPWZZHELZEVPO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05858653
Procedure details


4-Methylbenzophenone, 750 g (3.82 moles), was added to a 5 liter Morton flask equipped with an overhead stirrer and dissolved in 2850 ml of benzene. The solution was then heated to reflux, followed by the dropwise addition of 610 g (3.82 moles) of bromine in 330 ml of benzene. The addition rate was approximately 1.5 ml/min and the flask was illuminated with a 90 watt (90 joule/sec) halogen spotlight to initiate the reaction . A timer was used with the lamp to provide a 10% duty cycle (on 5 seconds, off 40 seconds), followed in one hour by a 20% duty cycle (on 10 seconds, off 40 seconds). At the end of the addition, the product was analyzed by gas chromatography and was found to contain 71% of the desired Compound VI, 8% of the dibromo product, and 20% unreacted 4-methylbenzophenone. After cooling, the reaction mixture was washed with 10 g of sodium bisulfite in 100 ml of water, followed by washing with 3×200 ml of water. The product was dried over sodium sulfate and recrystallized twice from 1:3 toluene : hexane. After drying under vacuum, 635 g of Compound VI were isolated, providing a yield of 60% and having a melting point of 112°-114° C. Analysis on an NMR spectrometer was consistent with the desired product: 1H NMR (CDCl3) aromatic protons 7.20-7.80 (m, 9 H) and benzylic protons 4.48 (s, 2 H). The final compound was stored for use in the preparation of a photoactivatable chain transfer agent as described in Example 7.



[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
desired Compound VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[Br:16]Br>C1C=CC=CC=1>[Br:16][CH2:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Step Two
Step Three
[Compound]
|
Name
|
halogen
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
desired Compound VI
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
dibromo
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Step Seven
|
Name
|
|
|
Quantity
|
2850 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with an overhead stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a 10% duty cycle (on 5 seconds, off 40 seconds)
|
|
Duration
|
40 s
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed with 10 g of sodium bisulfite in 100 ml of water
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with 3×200 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized twice from 1:3 toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying under vacuum
|
Outcomes


Product
Details
Reaction Time |
40 s |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 635 g | |
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
